Product packaging for Dihydrosinuflexolide(Cat. No.:)

Dihydrosinuflexolide

Cat. No.: B1258997
M. Wt: 354.5 g/mol
InChI Key: FZQSMOGFOFEWKN-QMHSLUAVSA-N
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Description

Dihydrosinuflexolide is a cembranoid diterpene that was first isolated from the soft coral Sinularia flexibilis . It belongs to a class of natural products known for their complex structures and significant biological activities. Initial research has identified this compound as a cytotoxic agent, indicating its value in pharmacological and bio-medical research, particularly in investigations concerning cancer and cell proliferation . The broader class of cembranoid diterpenes from the Sinularia genus has demonstrated a range of potent biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, suggesting potential research avenues for this compound . As a specialized natural product, its primary research value lies in exploring the chemical ecology of marine organisms and as a lead compound in drug discovery pipelines. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B1258997 Dihydrosinuflexolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(1S,4S,5R,8E,12R,13R,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one

InChI

InChI=1S/C20H34O5/c1-13-6-5-10-20(4,24)17-12-15(14(2)18(22)25-17)9-11-19(3,23)16(21)8-7-13/h6,14-17,21,23-24H,5,7-12H2,1-4H3/b13-6+/t14-,15+,16-,17-,19+,20-/m1/s1

InChI Key

FZQSMOGFOFEWKN-QMHSLUAVSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@]([C@@H](CC/C(=C/CC[C@@]([C@@H](C2)OC1=O)(C)O)/C)O)(C)O

Canonical SMILES

CC1C2CCC(C(CCC(=CCCC(C(C2)OC1=O)(C)O)C)O)(C)O

Synonyms

dihydrosinuflexolide

Origin of Product

United States

Isolation and Origin of Dihydrosinuflexolide

Discovery and Initial Reports of Dihydrosinuflexolide

This compound was first reported in 1998 by Duh and colleagues as a new cembranoid diterpene. acs.orgnih.gov It was isolated alongside two other novel compounds, sinuflexolide (B1259197) and sinuflexibilin, from the soft coral Sinularia flexibilis. acs.orgnih.govmdpi.comresearchgate.nettandfonline.comnih.gov The initial discovery was the result of a bioassay-guided fractionation effort aimed at identifying cytotoxic compounds from the coral. tandfonline.comtandfonline.com The structural elucidation of this compound was accomplished through comprehensive spectral analysis, including nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallography. acs.orgnih.gov

Isolation from Sinularia flexibilis

Sinularia flexibilis is the most frequently cited source for this compound. This common soft coral, found throughout the Indo-Pacific, is known for producing a wide array of cembranoid diterpenes. ums.edu.my

Geographical Collection Sites and Specimen Varieties

This compound has been successfully isolated from specimens of Sinularia flexibilis collected from various marine environments. These findings highlight the widespread distribution of this compound within this particular species.

Collection Location/SpecimenReference
Taiwanese specimen researchgate.net
Chinese specimen researchgate.netresearchgate.netumt.edu.my
Mantanani Island, Kota Belud, Sabah, Malaysia ums.edu.myresearchgate.netresearchgate.net

Chromatographic Purification Methodologies

The isolation of this compound from the crude extract of Sinularia flexibilis relies on a sequence of chromatographic techniques. While specific protocols may vary between research groups, the general methodology involves several key stages.

The initial step is typically a solvent extraction of the soft coral tissue. This is followed by a bioassay-guided fractionation process, which systematically separates the extract into fractions of decreasing complexity while testing for biological activity to guide the purification. tandfonline.comums.edu.myresearchgate.net This approach ensures that the most active components, such as this compound, are targeted for isolation.

The purification process itself is a multi-step chromatographic cascade. ymc.eu This commonly includes:

Initial Filtration and Preparation: The crude extract is first filtered and prepared for chromatography, which may involve adjusting the buffer and pH to ensure the stability and appropriate binding of the target molecules. ymc.eu

Capture Step: An initial chromatographic step, often using silica (B1680970) gel column chromatography, is employed to isolate the compound from the bulk of other metabolites and impurities.

Polishing Steps: Subsequent "polishing" steps are used to achieve high purity. ymc.eucytivalifesciences.com High-Performance Liquid Chromatography (HPLC) is a crucial technique at this stage, often utilizing both normal-phase and reversed-phase columns to separate closely related compounds. mdpi.com

This sequential approach, combining different chromatographic methods, is essential for obtaining pure this compound from the complex chemical matrix of the soft coral. advancechemjournal.com

Isolation from Sinularia levi

More recently, in 2024, the presence of this compound was confirmed in another species, Sinularia levi. nih.govplos.org This was the first chemical investigation of this particular soft coral. The identification was carried out using advanced metabolic profiling techniques, specifically Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HR-ESI-MS). nih.govresearchgate.net The analysis identified this compound based on its specific mass ion peak and molecular formula. nih.gov

Table of Identification Data from Sinularia levi

Analytical Method Observed Data Compound Identity
LC-HR-ESI-MS Mass ion peak at m/z 353.2323 [M-H]⁻ This compound

Isolation from Unspecified Sinularia Species

There are also reports of this compound being isolated from unspecified species of the Sinularia genus. In one such study, Lei and colleagues isolated this compound along with three new multioxygenated cembranoids and other known compounds from a Sinularia sp. mdpi.com This indicates that while S. flexibilis and S. levi are confirmed sources, this compound may also be present in other species within this diverse genus.

Structural Elucidation and Confirmation of Dihydrosinuflexolide

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental to the structural elucidation of novel natural products. For dihydrosinuflexolide, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were pivotal in delineating its complex macrocyclic structure. ums.edu.mynih.gov

NMR spectroscopy provided the primary framework for the structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments were employed to assemble the molecule's carbon skeleton and assign the positions of protons and functional groups. ums.edu.my

The ¹H NMR spectrum revealed the presence of 34 protons in distinct chemical environments, including signals characteristic of methyl groups, methylene (B1212753) protons, and protons attached to carbons bearing oxygen atoms. ums.edu.my The ¹³C NMR spectrum accounted for all 20 carbon atoms, confirming its classification as a diterpene. ums.edu.my Key chemical shifts indicated the presence of a lactone carbonyl group, several oxygen-bearing carbons, and olefinic carbons, which are characteristic features of cembranoid diterpenes. ums.edu.my Detailed analysis of these spectra allowed for the initial construction of the molecular backbone.

¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) ums.edu.my

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 1.35 m
H-2 1.34, 1.98 m
H-3 1.26, 2.05 m
H-5 2.85 dd 5.50, 6.19
H-6 1.57, 1.89 m
H-7 2.06, 2.26 m, br m
H-9 5.22 dd 7.56, 7.56
H-10 2.03, 2.29 m, br m
H-11 1.66, 1.77 m
H-13 3.98 dd 8.94
H-14 1.79 m
H-15 2.12 m
H-16 1.36 s
H-18 1.23 s
H-19 1.64 s

¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) ums.edu.my

Carbon Position Chemical Shift (δ, ppm)
C-1 37.6
C-2 28.4
C-3 35.4
C-4 59.6
C-5 63.6
C-6 26.0
C-7 36.4
C-8 134.5
C-9 126.5
C-10 23.6
C-11 38.7
C-12 75.2
C-13 84.3
C-14 31.9
C-15 43.1
C-16 18.1
C-17 175.5
C-18 16.1
C-19 17.1

Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided an exact mass, which allowed for the unambiguous determination of the molecular formula. ums.edu.mynih.gov

Analysis via high-resolution electrospray ionization mass spectrometry (LC-HR-ESI-MS) yielded a mass ion peak at m/z 353.2323 [M-H]⁻. nih.gov This corresponds to a molecular formula of C₂₀H₃₄O₅, which is consistent with the data obtained from NMR spectroscopy. nih.gov The molecular formula confirmed the presence of four degrees of unsaturation, accounted for by the double bond, the 14-membered ring, and the lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

X-ray Crystallographic Analysis for Stereochemical Determination

While spectroscopic methods are powerful for determining the planar structure, X-ray crystallography provides unequivocal proof of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.gov The structure of this compound was ultimately confirmed by single-crystal X-ray diffraction analysis. acs.orgcnjournals.comresearchgate.net

This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides a detailed electron density map, from which the precise coordinates of each atom can be determined. nih.gov For this compound, this confirmed the connectivity established by NMR and, critically, established the relative and absolute configurations of its multiple stereocenters within the cembranoid ring. acs.orgtandfonline.com

Comparative Analysis with Related Cembranoid Diterpenes

This compound belongs to the cembranoid class of diterpenes, which are characterized by a 14-membered carbocyclic skeleton. ums.edu.my It is often isolated from Sinularia flexibilis along with other structurally similar compounds. mdpi.comums.edu.my A comparative analysis with these related metabolites highlights the subtle structural variations that can arise from common biosynthetic pathways.

Key related cembranoid diterpenes include:

Sinuflexolide (B1259197) : A closely related compound that differs from this compound by the presence of an additional double bond, making it a more unsaturated analogue. mdpi.comacs.org

Sinuflexibilin : Another cembranoid isolated from S. flexibilis, featuring a different oxidation pattern and arrangement of functional groups on the 14-membered ring. mdpi.comacs.org

Sinulariolide (B1237615) : A well-known cembranoid from Sinularia species, sinulariolide shares the core α-methylene-γ-lactone ring fused to the cembrene (B1233663) frame but differs in the substitution and stereochemistry around the macrocycle. tandfonline.comums.edu.my

Flexibilide : This compound also possesses the cembrane (B156948) ring but features a different lactone ring closure and oxidation pattern compared to this compound. ums.edu.my

These compounds, all derived from the same geranylgeranyl pyrophosphate precursor, showcase the diverse enzymatic modifications that occur within the soft coral, leading to a rich array of structurally distinct but biosynthetically related natural products. researchgate.net The structure of this compound fits well within this family, representing a specific variation of oxidation and saturation on the common cembranoid scaffold.

Biological Activities and Preclinical Investigations of Dihydrosinuflexolide

In Vitro Cytotoxic Activity Profiling

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells in a laboratory setting is a critical first step in anticancer drug discovery. Dihydrosinuflexolide has been assessed for its cytotoxic activity against various cancer cell lines, revealing a notable and selective potency.

This compound has demonstrated significant cytotoxic activity specifically against the P-388 murine lymphocytic leukemia cell line. nih.govmdpi.complos.orgresearchgate.net This particular cell line is a well-established model in cancer research for screening potential anti-leukemic agents. cytion.com Early studies on cembranolides from Sinularia flexibilis indicated their antineoplastic activity against P-388 lymphocytic leukemia. nih.gov Research has consistently shown that this compound significantly affects the growth of P-388 cells, with one study reporting a median effective dose (ED50) of 3.86 μg/mL. nih.govmdpi.com Another report described its activity against the P-388 cell line as mild. umt.edu.my This selective action against a specific leukemia cell line has highlighted its potential for further investigation. plos.orgresearchgate.net

To understand the breadth of its anticancer potential, the cytotoxic effects of this compound have been compared across different cancer cell lines. While it shows marked potency against the P-388 cell line, its activity against other human cancer cell lines, such as A549 (human lung adenocarcinoma), HT-29 (human colon adenocarcinoma), and KB (human epidermoid carcinoma), has been found to be less effective. mdpi.com In contrast, related compounds from the same soft coral, such as sinuflexolide (B1259197) and sinuflexibilin, exhibited significant cytotoxicity against A549, HT-29, KB, and P-388 cells, with ED50 values ranging from 0.16 to 1.73 μg/mL. nih.govmdpi.commdpi.com This comparative data underscores the selective nature of this compound's cytotoxic profile.

Cell LineDescriptionED50 (μg/mL)Reference
P-388Murine Lymphocytic Leukemia3.86 nih.govmdpi.com
A549Human Lung CarcinomaLess effective mdpi.com
HT-29Human Colon AdenocarcinomaLess effective mdpi.com
KBHuman Epidermoid CarcinomaLess effective mdpi.com

Selective Potency against Murine Lymphocytic Leukemia (P-388) Cell Line

Molecular Docking and Interaction Studies

To explore the molecular basis of its biological activity, computational molecular docking studies have been employed. umpr.ac.idjournalirjpac.com These studies predict how a ligand, such as this compound, might bind to a protein target, providing insights into its potential mechanism of action. researchgate.netfums.ac.ir

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. mdpi.comtocris.com Molecular docking analyses have suggested that compounds with structures related to this compound may interact with cyclin-dependent kinase 1 (CDK1). plos.orgresearchgate.net CDK1 is essential for the progression of cells through the G2 phase of the cell cycle and into mitosis. researchgate.netwikidoc.org Inhibition of CDK1 can disrupt the proliferation of cancer cells. researchgate.net While direct docking studies for this compound with CDK1 are not extensively detailed in the provided results, the known cytotoxicity of related compounds against cancer cells has been linked to potential CDK1 inhibition. plos.orgresearchgate.net This suggests a plausible avenue for this compound's mechanism of action.

Hydrogen bonds are critical for the specific and stable binding of a ligand to a protein's active site. harvard.eduwikipedia.orgmdpi.com These interactions occur between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. gmu.edu In the context of ligand-protein binding, such as the potential interaction between this compound and a kinase like CDK1, hydrogen bonds would play a vital role in orienting the compound within the binding pocket and contributing to its inhibitory activity. preprints.org The presence of hydroxyl groups in the structure of this compound makes it a candidate for forming such crucial hydrogen bonds with amino acid residues in the active site of a target protein. preprints.org

Characterization of Specific Hydrogen Bonding Interactions

Network Pharmacology Approaches to Elucidate Biological Pathways

Network pharmacology has emerged as a valuable tool for understanding the complex interactions between chemical compounds and biological systems. This approach integrates data from pharmacology, bioinformatics, and systems biology to predict the targets and pathways of bioactive molecules. In the context of this compound and other metabolites from the soft coral Sinularia levi, network pharmacology has been employed to elucidate their potential anticancer mechanisms. nih.govplos.orgresearchgate.net

A recent study investigated the cytotoxic effects of the total extract of S. levi, which contains this compound, against three human cancer cell lines: HepG-2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colorectal cancer). plos.orgresearchgate.net To understand the underlying molecular mechanisms, a protein-protein interaction (PPI) network was constructed based on the targets associated with these three cancer types. plos.org Comprehensive bioinformatic analysis of this network identified cyclin-dependent kinase 1 (CDK1) as a top hub protein. nih.govplos.orgresearchgate.net Hub proteins in such networks are highly interconnected nodes that are considered crucial for maintaining the network's integrity and are often key therapeutic targets. nih.gov The identification of CDK1 as a central node suggests that the cytotoxic activity of the S. levi metabolites, including this compound, may be mediated through the modulation of this critical cell cycle regulator. nih.govplos.org

Hypothesized Mechanisms of Cellular Action

The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines. mdpi.comxmu.edu.cn Preclinical studies have shown that it exhibits selective cytotoxic effects. It was found to be significantly active against P-388 murine leukemia cells, while showing weaker activity against A549 lung cancer, HT-29 colon cancer, and KB oral cancer cell lines. mdpi.comebin.pub This suggests a degree of selectivity in its mechanism of action.

Building on the network pharmacology findings, a key hypothesized mechanism for this compound's cellular action is the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govplos.org CDK1 is a pivotal enzyme that, in complex with cyclin B, drives the transition from the G2 phase to the M phase (mitosis) of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, making it a significant target in cancer therapy.

This hypothesis is supported by molecular docking simulations, which predict the binding interactions between this compound and the CDK1 protein. nih.govplos.org The analysis revealed that this compound fits into the active site of CDK1 and forms specific hydrogen bonds with key amino acid residues. nih.govplos.org Notably, it was shown to form two hydrogen bonds with Leu83, a residue located in the critical hinge region of the kinase, and another hydrogen bond with Asp146 of the DFG motif. nih.govplos.org These interactions are thought to stabilize the compound within the binding site, leading to the inhibition of CDK1's enzymatic activity and, consequently, its cytotoxic effect. nih.gov While other cembranoid diterpenes isolated from Sinularia species are known to possess anti-inflammatory properties, the specific molecular mechanisms for this compound remain focused on its cytotoxic potential via CDK1 inhibition. tandfonline.comtandfonline.com

Data Tables

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCell TypeED50 (µg/mL)Reference
P-388Murine Lymphocytic Leukemia3.86 mdpi.comebin.pub
A549Human Lung Carcinoma16.8 ebin.pub
HT-29Human Colon Adenocarcinoma32.4 ebin.pub
KBHuman Epidermoid Carcinoma> 50 ebin.pub

Table 2: Molecular Docking Interactions of this compound with CDK1

LigandTarget ProteinKey Interacting ResiduesType of InteractionReference
This compoundCDK1Leu83Hydrogen Bond nih.govplos.org
This compoundCDK1Asp146Hydrogen Bond nih.govplos.org

Biosynthetic Considerations and Synthetic Strategies for Dihydrosinuflexolide

Proposed Biosynthetic Pathways within Sinularia Species

The biosynthesis of cembranoid diterpenes, including dihydrosinuflexolide, in soft corals like Sinularia flexibilis is believed to originate from the general terpenoid pathway. The coral polyp itself is considered the primary site of this biosynthesis. nih.govtandfonline.com The proposed pathway initiates with the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).

The key steps in the proposed biosynthesis of this compound are as follows:

Cyclization of GGPP: The linear precursor, GGPP, undergoes a one-step intramolecular cyclization between C-1 and C-14 to form the characteristic 14-membered cembrane (B156948) ring, yielding a hypothetical cembranoid carbocation intermediate. Current time information in Bangalore, IN.

Formation of the Cembrane Skeleton: This carbocation is then quenched, typically through deprotonation, to form a stable cembrane hydrocarbon, such as cembrene (B1233663) A.

Oxidative Modifications: The cembrane skeleton undergoes a series of oxidative transformations. These modifications, likely sequential, introduce various functional groups. For the pathway leading to this compound, this would involve epoxidation of the double bonds and hydroxylation at specific carbon atoms.

Lactone Ring Formation: A key feature of this compound is the γ-lactone ring. This is likely formed through the oxidation of a methyl group to a carboxylic acid, followed by intramolecular esterification (lactonization) with a hydroxyl group on the cembrane ring. This process results in the formation of an α,β-unsaturated lactone, a common feature in many cembranoids like sinuflexolide (B1259197).

Reduction to this compound: this compound is the saturated analogue of sinuflexolide, which often co-occurs in Sinularia species. nih.govtandfonline.com This suggests that the final step in the biosynthesis is likely the reduction of the double bond in the α,β-unsaturated lactone ring of a precursor like sinuflexolide to yield this compound.

This proposed pathway is consistent with the structural relationships observed among the numerous cembranoids isolated from Sinularia species, which often exist as a suite of closely related, progressively oxidized, and cyclized products. nih.gov

Table 1: Proposed Biosynthetic Precursors to this compound

Compound NameMolecular FormulaKey Structural FeaturesProposed Role
Geranylgeranyl diphosphate (GGPP)C20H33O7P2Acyclic diterpene diphosphateUniversal precursor
Cembrene AC20H3214-membered ring, four double bondsEarly cembrane hydrocarbon intermediate
SinuflexolideC20H32O5α,β-Unsaturated γ-lactonePenultimate precursor to this compound
This compound C20H34O5 Saturated γ-lactone Final Product

Enzymatic Transformations in Cembranoid Diterpene Biosynthesis

The intricate series of reactions in the biosynthesis of this compound is catalyzed by specific classes of enzymes. While the precise enzymes from Sinularia have not been fully characterized, their roles can be inferred from extensive studies on terpenoid biosynthesis in other organisms.

Terpene Synthases (TSs): The initial and crucial cyclization of the linear GGPP into the 14-membered cembrane ring is catalyzed by a diterpene synthase. These enzymes are responsible for generating the foundational carbon skeleton of the cembranoid family.

Cytochrome P450 Monooxygenases (CYP450s): The extensive structural diversity of cembranoids is largely attributed to the activity of CYP450 enzymes. Current time information in Bangalore, IN. This superfamily of enzymes is responsible for a wide range of oxidative modifications, including:

Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the cembrane ring.

Epoxidation: Formation of epoxide rings from the double bonds present in the cembrane skeleton. Current time information in Bangalore, IN. These epoxides are key reactive intermediates that can be further transformed.

Oxidation: Conversion of methyl groups to carboxylic acids, a necessary step for subsequent lactonization.

Hydrolases/Esterases: The formation of the γ-lactone ring from a hydroxy-carboxylic acid precursor is likely facilitated by an esterase or a related hydrolase enzyme operating in the reverse direction to catalyze the intramolecular esterification.

Reductases: The final proposed step, the saturation of the α,β-double bond in the lactone ring of a precursor like sinuflexolide to form this compound, would be catalyzed by a reductase enzyme.

Table 2: Key Enzyme Classes in Cembranoid Biosynthesis

Enzyme ClassProposed FunctionSubstrate (Example)Product (Example)
Terpene Synthase (TS)MacrocyclizationGeranylgeranyl diphosphateCembrene skeleton
Cytochrome P450 (CYP450)Oxidation (Hydroxylation, Epoxidation)Cembrene skeletonHydroxylated/Epoxidized cembranoids
Hydrolase/EsteraseLactone ring formationHydroxy-carboxylic acid precursorγ-Lactone ring
ReductaseDouble bond reductionα,β-Unsaturated lactone (e.g., Sinuflexolide)Saturated lactone (e.g., this compound)

Synthetic and Semisynthetic Approaches to this compound and Analogues

The complex, medium-sized ring structure and multiple stereocenters of cembranoid diterpenes present significant challenges for total synthesis. To date, a total synthesis of this compound has not been reported in the literature. However, synthetic efforts directed at related cembranoids and semisynthetic modifications of isolated natural products provide insight into potential strategies.

Synthetic Approaches:

The total synthesis of related cembranoids, such as sinulariolide (B1237615) and mayolide A, has been achieved and highlights key strategies applicable to this class of molecules. tandfonline.com A central challenge is the stereocontrolled construction of the 14-membered macrocycle. Common strategies involve macrocyclization of a linear precursor at a late stage. Biomimetic syntheses, which attempt to mimic the proposed biosynthetic steps, have also been explored. These often involve transannular reactions, such as intramolecular Michael additions or Diels-Alder reactions, to form complex polycyclic structures from a cembranoid precursor. nih.govuvic.ca For instance, the total synthesis of the related norcembranoid (+)-ineleganolide was achieved using a convergent strategy featuring a Michael addition and aldol (B89426) cascade to construct the polycyclic framework. researchgate.netyoutube.com

Semisynthetic Approaches:

Given the difficulty of total synthesis, a more common approach is the semisynthesis of analogues from readily available natural cembranoids. This allows for the exploration of structure-activity relationships (SAR) and the generation of new compounds with potentially enhanced biological activity.

Modification of Sinulariolide: In one study, a series of analogues were prepared from sinulariolide and 11-epi-sinulariolide acetate (B1210297), which were isolated from Sinularia flexibilis. tandfonline.com Modifications included hydrogenation of the α-methylene-lactone system and epoxidation of double bonds. The evaluation of these analogues revealed that the α-methylene-γ-lactone moiety is often crucial for cytotoxic activity. tandfonline.com

Analogues from Tobacco Cembranoids: Semisynthetic studies on cembranoid diols isolated from tobacco have yielded carbamate (B1207046) analogues with significant cytotoxic activity against breast cancer cell lines. nih.govnih.gov These studies identified the C6 hydroxyl group and the C11=C12 double bond as important for cytotoxicity, providing valuable SAR data that could guide the modification of other cembranoids like this compound. nih.gov

These semisynthetic efforts demonstrate that the functional groups on the cembranoid scaffold can be readily modified to produce novel derivatives. Such strategies could be applied to this compound to create a library of analogues for pharmacological testing, even in the absence of a total synthesis. tandfonline.combenthamopen.com

Table 3: Examples of Synthetic and Semisynthetic Studies on Cembranoids

Study TypeStarting MaterialTarget/Analogue ClassKey Findings/StrategiesReference(s)
Total Synthesis(-)-Linalool and (+)-norcarvone(+)-IneleganolideConvergent synthesis, Michael addition/aldol cascade researchgate.netyoutube.com
Total Synthesisd-Mannitol(+)-Mayolide AStereoselective total synthesis tandfonline.com
SemisynthesisSinulariolideSinulariolide analoguesHydrogenation and epoxidation to probe SAR tandfonline.com
Semisynthesis(1S,2E,4S,7E,11E)-2,7,11-cembratriene-4,6-diolCarbamate analoguesCreation of novel c-Met inhibitors for breast cancer nih.govnih.gov
Biomimetic Semisynthesis(-)-Bipinnatin E(+)-ProvidencinPhotochemical Norrish-Yang cyclization nih.gov

Chemotaxonomical Relevance of Dihydrosinuflexolide

Dihydrosinuflexolide as a Potential Chemotaxonomical Marker for Sinularia flexibilis

This compound is a cembranoid diterpene that has been notably isolated from the soft coral Sinularia flexibilis. nih.govacs.orgtandfonline.com This compound is part of a larger family of cembranoids that characterize the chemical profile of this particular species. Research has consistently identified a suite of related cembrane (B156948) diterpenes in S. flexibilis specimens collected from various geographical locations, including Taiwan and the Indo-Pacific. acs.orgresearchgate.net

The repeated isolation of this compound, alongside compounds like sinuflexolide (B1259197) and flexibilide, from S. flexibilis suggests that it could serve as a reliable chemotaxonomic marker for the species. researchgate.netresearchgate.net The presence of an identical set of secondary metabolites in geographically distinct populations points towards a stable and species-specific biosynthetic pathway. researchgate.net This chemical consistency provides a powerful tool for taxonomists, offering a means of identification that is independent of the morphological plasticity that can often complicate the classification of soft corals.

Table 1: Key Cembranoid Diterpenes Isolated from Sinularia flexibilis

Compound Name Structural Class Reference
This compound Cembranoid Diterpene nih.govtandfonline.com
Sinuflexolide Cembranoid Diterpene nih.govtandfonline.com
Sinuflexibilin Cembranoid Diterpene nih.govtandfonline.com
Flexibilide Cembranoid Diterpene researchgate.net
Dihydroflexibilide Cembranoid Diterpene researchgate.net

Comparative Metabolite Analysis Across Sinularia Genus Species

The genus Sinularia is renowned for its chemical diversity, producing a vast array of secondary metabolites, including sesquiterpenes, diterpenes, norditerpenes, and steroids. tandfonline.commdpi.com While cembranoid diterpenes like this compound are prominent, their distribution and abundance vary significantly across the more than 90 species within the genus. tandfonline.com

A comparative analysis reveals distinct chemical profiles for different species. For instance, while S. flexibilis is rich in cembranoids such as this compound and sinuflexolide, other species like S. polydactyla are known for producing africanene-type sesquiterpenes. nih.govtandfonline.com Furthermore, NMR-based metabolomic studies have shown that the chemical makeup of even the same species can vary based on the collection location, with some specimens of Sinularia containing sesquiterpenoids as their major constituents instead of the more typical cembranoids. semanticscholar.org This chemical variation underscores the potential of metabolite profiling for distinguishing between closely related species.

Table 2: Selected Secondary Metabolites from Various Sinularia Species

Species Major Compound Class Example Compounds Reference
S. flexibilis Cembranoid Diterpenes This compound, Sinuflexolide, Sinulariolide (B1237615) nih.govresearchgate.net
S. polydactyla Sesquiterpenes Δ⁹(¹⁵)-Africanene tandfonline.com
S. gibberosa Cembranoid Diterpenes Sinugibberol tandfonline.com
S. leptoclados Nor-cembrane Diterpenes Leptocladolides A, B, C researchgate.net
S. levi Steroids, Terpenoids Gorgosterol, Sarcophine nih.gov
S. capillosa Sesquiterpenoids (Various) semanticscholar.org

Implications for Phylogenetic Studies of Soft Corals

The use of chemical markers like this compound has significant implications for the broader field of soft coral phylogenetics. Traditionally, the classification of octocorals has relied on morphological characteristics, such as the shape of sclerites (calcareous spicules), which can be highly variable and lead to taxonomic uncertainty. pensoft.net Molecular systematics, using genetic markers, has revealed widespread inconsistencies between traditional classification and evolutionary relationships. naturalis.nl

Chemotaxonomy provides a complementary dataset that can help resolve these ambiguities. researchgate.net The presence of specific structural classes of compounds, such as the cembranoids in Sinularia, can serve as a phylogenetic fingerprint. For example, the absolute stereochemistry of the isopropyl group at the C-1 position of the cembrane skeleton is consistently of the R-configuration in soft corals of the order Alcyonacea (which includes Sinularia), whereas it is the S-configuration in the Gorgonacea. This stereochemical distinction is a powerful marker at a higher taxonomic level.

By integrating data from morphology, molecular analysis, and secondary metabolite profiles, a more robust and accurate phylogenetic framework for soft corals can be constructed. The study of specific compounds like this compound contributes to this integrated approach, helping to delineate species boundaries and clarify the evolutionary pathways that have led to the vast chemical and biological diversity observed in the genus Sinularia and other soft corals. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
Δ⁹(¹⁵)-Africanene
This compound
Dihydroflexibilide
Flexibilide
Gorgosterol
Leptocladolide A
Leptocladolide B
Leptocladolide C
Sarcophine
Sinuflexibilin
Sinuflexolide
Sinugibberol

Ecological Role and Environmental Considerations of Dihydrosinuflexolide

Postulated Function in Chemical Defense Mechanisms of Host Organisms

Soft corals, being sessile and soft-bodied organisms, lack physical defenses and are vulnerable to predation and competition for space. xmu.edu.cn Consequently, they have evolved to produce a diverse array of secondary metabolites, including dihydrosinuflexolide, as a chemical defense strategy. xmu.edu.cnnih.gov These compounds are believed to protect the coral from various threats.

One of the primary defensive roles of these metabolites is to deter predators. mdpi.commdpi.com The production of toxic or unpalatable compounds can make the soft coral an undesirable food source for fish and other marine predators. This chemical arsenal (B13267) is a key component of their survival strategy in predator-rich coral reef environments. mdpi.com

Furthermore, these compounds are instrumental in the competition for space and resources on the reef. mdpi.comresearchgate.net By releasing allelopathic chemicals, soft corals can inhibit the growth and settlement of competing organisms, such as other corals and algae. This ensures the host organism has adequate access to sunlight and nutrients. mdpi.com

Another critical defensive function is the prevention of biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on submerged surfaces. xmu.edu.cn The surface of a soft coral is a prime substrate for fouling organisms, which can impede feeding and respiration. This compound and related compounds exhibit antifouling properties, discouraging the larval settlement of organisms like barnacles and bryozoans. xmu.edu.cn This keeps the coral's surface clean and functional. xmu.edu.cn Studies have demonstrated the effectiveness of cembranoid diterpenes isolated from Sinularia flexibilis against the larval settlement of the bryozoan Bugula neritina and the barnacle Balanus albicostatus. xmu.edu.cn

Interactions within Marine Ecosystems

The release of this compound and other secondary metabolites by soft corals has broader implications for the surrounding marine ecosystem. These chemical compounds are not merely defensive but also mediate a variety of ecological interactions. researchgate.net

The allelopathic effects of these compounds can influence the structure of benthic communities. frontiersin.org By inhibiting the growth of certain species while potentially favoring others, these chemicals can shape the local biodiversity and species composition on the reef. The continuous release of these bioactive substances into the water column contributes to the complex chemical signaling that governs interactions between different marine organisms. nih.gov

Predator-prey dynamics are also influenced by these chemical defenses. nova.edu The presence of chemically defended soft corals can alter the foraging behavior of predators, potentially leading them to target other, less-defended organisms. This can have cascading effects throughout the food web. nova.edu

Future Perspectives in Dihydrosinuflexolide Research

Advanced Mechanistic Elucidation of Biological Activities

Current understanding of dihydrosinuflexolide's biological activity is primarily centered on its cytotoxic effects, particularly its significant growth inhibition of P-388 murine lymphocytic leukemia cells. mdpi.com However, the precise molecular pathways through which it exerts this and other potential effects are not yet fully understood. Future investigations must move beyond preliminary screenings to provide a detailed mechanistic picture.

Researchers are encouraged to explore its influence on key cellular processes implicated in cancer, such as apoptosis, cell cycle regulation, and angiogenesis. nih.gov For instance, studies could investigate whether this compound triggers programmed cell death by activating caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins. nih.gov Furthermore, its effect on cell cycle progression could be dissected by examining its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle control and are often dysregulated in cancer. nih.gov

Given that many terpenoids from the genus Sinularia exhibit anti-inflammatory properties, this is another critical avenue for mechanistic studies. tandfonline.comumt.edu.myresearchgate.net Future research should aim to determine if this compound can modulate key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of transcription factors like nuclear factor-kappaB (NF-κB), which orchestrate the expression of inflammatory genes. nih.govplos.org

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical architecture relates to its biological function, guiding the development of more potent and selective therapeutic agents. gardp.orgoncodesign-services.comwikipedia.org For this compound, a derivative of sinuflexolide (B1259197), SAR studies are particularly valuable. ontosight.ai this compound differs from its parent compound by the reduction of a double bond, a modification that alters its chemical properties and biological activity. ontosight.ai While sinuflexolide shows broad cytotoxicity against several cell lines, this compound's activity appears more selective, notably against P-388 cells. mdpi.comresearchgate.net

Comprehensive SAR studies are needed to systematically compare this compound with a library of related natural and synthetic cembranoids. tandfonline.comtandfonline.com This would involve:

Comparative analysis: Directly comparing the cytotoxic and anti-inflammatory profiles of this compound, sinuflexolide, and other co-occurring cembranoids like sinuflexibilin. mdpi.com

Identifying key functional groups: Determining which parts of the molecule are essential for its activity. For other cembranoids, features like epoxides and acetate (B1210297) esters have been identified as crucial for bioactivity. tandfonline.com

Computational modeling: Using molecular docking studies to predict how these compounds interact with specific protein targets, helping to rationalize observed SAR data and guide the design of new derivatives. plos.org

Such studies will be invaluable for identifying the pharmacophore of this compound and creating a roadmap for designing optimized analogues with improved therapeutic potential. oncodesign-services.com

Strategies for Derivatization and Optimization of Bioactivity

While this compound is a promising lead compound, its natural form may not possess the optimal properties for therapeutic use. Chemical derivatization is a key strategy for modifying a lead molecule to enhance its potency, selectivity, and pharmacokinetic profile. wikipedia.orgnih.gov

Future research should focus on the targeted synthesis of this compound analogues. nih.gov Drawing on insights from SAR studies, medicinal chemists can introduce or modify functional groups on the cembranoid skeleton. plos.org Potential strategies include:

Esterification or etherification: Modifying hydroxyl groups to alter solubility and cell membrane permeability.

Epoxidation or reduction: Altering the electronic and conformational properties of the molecule.

Ring modification: Exploring changes to the core macrocyclic structure.

These derivatization efforts aim to create new chemical entities with improved activity. nih.govmjcce.org.mk For instance, a derivative might show enhanced cytotoxicity against a broader range of cancer cell lines or exhibit a more potent anti-inflammatory effect. nih.gov Each new derivative would need to be rigorously tested to evaluate how the structural changes impact its biological function.

Sustainable Sourcing and Cultivation Methodologies for Producing Organisms

A major bottleneck in the development of marine natural products is the "supply problem"—obtaining sufficient quantities of the compound of interest without depleting natural populations. vliz.be Wild harvesting of Sinularia flexibilis is not a sustainable long-term solution. Therefore, developing robust and scalable cultivation methods is essential.

Fortunately, Sinularia flexibilis has shown promise for aquaculture. mdpi.comxmu.edu.cn Future research in this area should focus on:

Optimizing culture conditions: Systematically studying the effects of environmental parameters such as light intensity, water flow, temperature, and nutrient availability on both the growth rate of the coral and its production of this compound and other target metabolites. vliz.benih.govnih.gov Studies have already shown that light conditions can be manipulated to maximize growth and the production of other terpenes in S. flexibilis. vliz.benih.gov

Investigating symbiotic relationships: The secondary metabolites in corals may be produced by the coral itself, its symbiotic microorganisms (like dinoflagellates), or a combination thereof. vliz.bevliz.be Research into the coral's microbiome could lead to alternative production methods, such as cultivating the specific microbial symbiont responsible for producing the compound.

Scaling up aquaculture systems: Transitioning from small-scale laboratory setups to larger, economically viable recirculating aquaculture systems (RAS) that can provide a consistent and sustainable supply of biomass for drug discovery and development. nih.gov

Successful aquaculture of S. flexibilis will be the cornerstone for ensuring that research into this compound and its derivatives can progress from the laboratory to clinical evaluation. mdpi.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing dihydrosinuflexolide, and how are they applied?

  • Methodology : this compound is characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . IR identifies functional groups (e.g., carbonyl stretches at 1732 cm⁻¹ and hydroxyl groups at 3404 cm⁻¹). NMR (¹H and ¹³C) provides structural details:

  • ¹H NMR : Peaks at δ 1.35 (H-1), 1.98 (H-3), and 5.45 (H-18) indicate methylene, methine, and olefinic protons, respectively .
  • ¹³C NMR : Key signals at δ 171.4 (ester carbonyl) and δ 125.3 (olefinic carbons) confirm the cembrane diterpene backbone .
    • Validation : Cross-referencing with X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended for ambiguous signals.

Q. How is this compound isolated from its natural source?

  • Extraction Protocol :

Sample Collection : Soft coral Sinularia flexibilis from Mantanani Island is freeze-dried and homogenized .

Solvent Extraction : Use dichloromethane/methanol (1:1) for lipid-soluble compounds.

Chromatography : Flash chromatography (silica gel) followed by HPLC (C18 column) isolates this compound .

  • Purity Assessment : Monitor fractions via thin-layer chromatography (TLC) and confirm with NMR .

Q. What is the chemotaxonomic significance of this compound?

  • Role : this compound is a chemotaxonomic marker for S. flexibilis, distinguishing it from other soft corals. Its isopropyl moieties and cembrane skeleton are species-specific .
  • Application : Use in phylogenetic studies to trace evolutionary relationships among coral species .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported bioactivity data?

  • Root Causes : Variability in bioassay conditions (e.g., cell lines, solvent concentrations) or compound instability.
  • Resolution Strategy :

  • Standardized Assays : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Stability Studies : Monitor degradation under light, heat, and pH variations via LC-MS .

Q. What synthetic challenges arise in this compound’s total synthesis?

  • Key Issues :

  • Stereoselective formation of the 14-membered cembrane ring.
  • Installation of labile ester groups.
    • Methodological Solutions :
  • Ring-Closing Metathesis (RCM) : For macrocycle formation (Grubbs catalyst).
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during esterification .

Q. How can bioassay-guided fractionation optimize this compound isolation?

  • Workflow :

Bioactivity Screening : Test crude extract fractions against target pathways (e.g., NF-κB inhibition).

Activity Mapping : Correlate HPLC peaks with bioactive fractions.

Scale-Up : Use preparative HPLC for high-purity yields .

  • Data Interpretation : LC-MS/MS links spectral data to bioactivity, reducing false positives .

Q. What ecological factors influence this compound production in S. flexibilis?

  • Experimental Design :

  • Environmental Sampling : Compare corals from different depths/temperatures.
  • Metabolomic Profiling : Use GC-MS or NMR to quantify this compound under stress conditions (e.g., UV exposure) .
    • Hypothesis Testing : Increased diterpene production under predation pressure (e.g., fish grazing assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.